molecular formula C10H12FNO2 B1408208 tert-Butyl 5-fluoropicolinate CAS No. 1379037-04-3

tert-Butyl 5-fluoropicolinate

Cat. No. B1408208
CAS RN: 1379037-04-3
M. Wt: 197.21 g/mol
InChI Key: IHLBAHOIEOYTBM-UHFFFAOYSA-N
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Description

“tert-Butyl 5-fluoropicolinate” is a chemical compound with the molecular formula C10H12FNO2 . It is also known by other names such as “tert-butyl 5-fluoropyridine-2-carboxylate” and "5-Fluoropyridine-2-carboxylic acid tert-butyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring with a fluorine atom at the 5-position and a tert-butyl ester group . The InChI string for this compound is InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 197.21 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is a white solid powder with a melting point of 113-116°C. It is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, but insoluble in non-polar solvents such as hexane and chloroform.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods to synthesize novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines. This process allows for the creation of 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. The use of N-trityl and acetal protecting groups in the cyclization precursors facilitates the synthesis of picolinic acids with various substituents, enhancing the accessibility of these compounds for further research and potential agricultural applications (Johnson et al., 2015).

Herbicidal Activities

The herbicidal activities of novel compounds, such as 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones, have been explored. These compounds demonstrate significant activity against broadleaf and narrowleaf weeds, offering a new avenue for the development of more effective herbicides. The synthesis process involves key steps such as dichlorination and cyclization reactions, highlighting the potential of tert-Butyl 5-fluoropicolinate derivatives in agricultural applications (Kudo et al., 1998).

Antitumor Activity

Research has also delved into the antitumor activities of derivatives of 5-fluorouracil, where the tert-butyl group plays a crucial role. These studies provide insights into the relationship between chemical structure and antitumor activity, offering a foundation for the development of more effective cancer treatments. The findings suggest that certain tert-butyl derivatives may possess higher therapeutic ratios, making them potential candidates for further investigation in cancer research (Hoshi et al., 1978).

Future Directions

While specific future directions for “tert-Butyl 5-fluoropicolinate” are not available in the retrieved data, similar compounds have been used in the development of low-dielectric polyimide films, which are of great significance in the field of the microelectronics industry .

Mechanism of Action

properties

IUPAC Name

tert-butyl 5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLBAHOIEOYTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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